![molecular formula C19H22ClN3O3S B3036743 2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide CAS No. 400076-96-2](/img/structure/B3036743.png)
2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide
Overview
Description
“2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide” is a chemical compound with the molecular formula C19H22ClN3O3S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 407.91428 . It contains a chlorobenzene core, a methylsulfonyl group, and a methylpiperazino group attached to a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .Scientific Research Applications
Pharmacokinetics and Metabolism
- Metabolic Pathways and Excretion : This compound, also known as GDC-0449 or vismodegib, undergoes extensive metabolism in both rats and dogs. The primary metabolic pathways involve oxidation of the phenyl moiety followed by phase II glucuronidation or sulfation. Additionally, an uncommon pyridine ring opening pathway was observed. In rats and dogs, feces were the major excretion route, with significant proportions of the dose absorbed based on bile and urine excretion (Yue et al., 2011).
Chemical Synthesis and Structure
- Synthesis and Crystal Structure : A study focused on the synthesis and crystal structure analysis of a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide. This compound represents a novel class of structures with preliminary herbicidal activity tested (Li et al., 2008).
Pharmacological Applications
Inhibitor of the Hedgehog Signaling Pathway : GDC-0449 serves as a potent, selective inhibitor of the Hedgehog (Hh) signaling pathway, being developed for the treatment of various cancers. It exhibits properties like metabolic stability in multiple species, extensive protein binding, and low potential for P450 enzyme inhibition (Wong et al., 2009).
Role in Treating Basal Cell Carcinoma : As a Hedgehog pathway inhibitor, vismodegib has been a focus in the treatment of basal cell carcinoma. It's the first of its kind to be approved for this purpose, showcasing its role in the pathogenesis and potential treatment of this cancer type (Batty et al., 2012).
properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-methylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-22-9-11-23(12-10-22)18-6-4-3-5-17(18)21-19(24)15-8-7-14(13-16(15)20)27(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLNDFTWLMPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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